Di(hexadecanoyloxy)lead
Description
Di(hexadecanoyloxy)lead is an organolead compound characterized by two hexadecanoyloxy (palmitoyloxy) groups bonded to a central lead atom. Structurally, it belongs to the class of metal carboxylate esters, where the hexadecanoyloxy ligands ($ \text{C}{15}\text{H}{31}\text{COO}^- $) coordinate with lead. Organolead compounds are historically notable for their applications in industrial catalysts and stabilizers, though their use has declined due to lead’s high toxicity and environmental persistence .
Properties
CAS No. |
15773-56-5 |
|---|---|
Molecular Formula |
C16H31O2Pb+ |
Molecular Weight |
462 g/mol |
IUPAC Name |
hexadecanoate;lead(2+) |
InChI |
InChI=1S/C16H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
InChI Key |
YEDZIBZRFOPUBW-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)O[Pb]OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Other CAS No. |
90388-10-6 19528-55-3 15773-56-5 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibutyl (Hexadecanoyloxy)stannyl Hexadecanoate (Tin Analogue)
Structural Similarities: Both compounds feature hexadecanoyloxy groups bound to a heavy metal (lead vs. tin). Key Differences:
- Metal Center : Lead (Pb) vs. tin (Sn). Tin exhibits lower toxicity and greater stability in biological systems compared to lead .
- Applications: The tin analogue demonstrates anticancer, antimicrobial, and antituberculosis activities, as reported in patent literature. Di(hexadecanoyloxy)lead’s toxicity likely precludes similar biomedical applications, though it may retain catalytic or industrial roles .
- Synthesis: The tin compound is synthesized via reflux in benzene-ethanol with azeotropic water removal using a Dean-Stark apparatus, followed by rotary evaporation . Lead analogues may require stricter safety protocols due to volatility and toxicity.
Table 1: Comparison of Lead and Tin Hexadecanoyloxy Compounds
| Property | This compound | Dibutyl (hexadecanoyloxy)stannyl hexadecanoate |
|---|---|---|
| Metal Center | Lead | Tin |
| Toxicity | High (neurotoxic) | Moderate (limited bioaccumulation) |
| Stability | Likely lower | High (stable under synthesis conditions) |
| Applications | Industrial catalysts | Anticancer, antimicrobial |
| Synthesis Complexity | High (safety concerns) | Moderate (standard organometallic methods) |
1,2-Dipalmitoyl-sn-glycero-3-phosphorylcholine (DPPC) and DPPG
Structural Similarities: DPPC and DPPG contain two hexadecanoyloxy groups attached to a glycerol backbone, akin to the acyl chains in this compound. Key Differences:
- Backbone: DPPC/DPPG are phospholipids with phosphate and choline/glycerol groups, while this compound lacks a biological backbone.
- Function: DPPC is a critical component of lipid bilayers and drug delivery systems due to its amphiphilic nature. This compound’s hydrophobicity and metal center limit its biocompatibility .
- Toxicity : DPPC/DPPG are biocompatible (>98% purity for research use), whereas lead compounds are prohibited in biological applications due to toxicity .
Table 2: Comparison with Phospholipid Analogues
| Property | This compound | DPPC/DPPG |
|---|---|---|
| Molecular Class | Organometallic | Phospholipid |
| Hydrophobicity | High | Amphiphilic |
| Applications | Industrial | Lipid bilayers, drug delivery |
| Toxicity | High | Low |
| Purity Standards | Not established | >98% (synthetic sources) |
Research Findings and Limitations
- Toxicity Concerns: Lead’s neurotoxicity and environmental persistence restrict this compound’s utility, unlike tin or phospholipid analogues .
- Synthesis Challenges : Lead compounds often require specialized handling, increasing production costs compared to tin or organic systems .
- Data Gaps: Direct studies on this compound are sparse; most inferences derive from structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
